![molecular formula C11H12ClN3O2S3 B2696541 5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1797861-97-2](/img/structure/B2696541.png)
5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” is a chemical compound that likely contains a thiazole ring . Thiazole is an important heterocycle in the world of chemistry, and it has been used in the development of various drugs and biologically active agents .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions followed by heterocyclization . For instance, a compound was synthesized by condensation of 5-acetylthiazole with 2-formyl thiophene, followed by heterocyclization with hydrazine and thiosemicarbazide .Molecular Structure Analysis
The thiazole ring, a key component of the compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The aromaticity of the ring allows for many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Thiazole-containing molecules, when entering physiological systems, behave unpredictably and can reset the system differently . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .Scientific Research Applications
Synthesis and Potential Applications
Antitumor and Antibacterial Agents : A study highlighted the synthesis of thiophene and thieno[3,2-d] pyrimidine derivatives, including those related to the chemical structure of interest. These compounds were evaluated for their in vitro activity against human tumor cell lines, such as liver, colon, and lung cancers, showing higher activity in some instances than doxorubicin, a standard chemotherapy medication. Additionally, they exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiviral Activity : Another study focused on the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid, leading to compounds that showed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Antiproliferative Agents : Novel derivatives bearing a sulfonamide moiety were synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7. Some compounds showed higher antiproliferative activity compared to doxorubicin, suggesting potential as cancer treatments (Bashandy et al., 2014).
Inhibitors for Corrosion : Research into the use of sulfonamide derivatives as inhibitors for mild steel corrosion in acidic media showed promising results, suggesting applications in materials science and engineering to protect metals from corrosion (Sappani & Karthikeyan, 2014).
Antimicrobial Agents : Various sulfonamide derivatives have been synthesized and tested for their antimicrobial activity, with some compounds exhibiting high activities, indicating potential use in combating microbial infections (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
Mode of Action
Thiazole and indole derivatives generally work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole and indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole and indole derivatives, in general, have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole and indole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action of many drugs and should be considered in drug design and administration .
properties
IUPAC Name |
5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S3/c12-9-1-2-10(19-9)20(16,17)14-8-3-5-15(7-8)11-13-4-6-18-11/h1-2,4,6,8,14H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJMCHMKEXUOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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